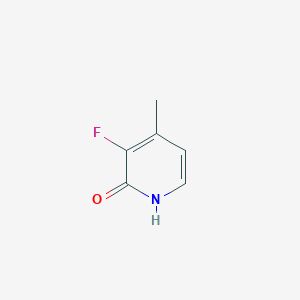

3-fluoro-4-methylpyridin-2(1H)-one

Description

3-Fluoro-4-methylpyridin-2(1H)-one is a fluorinated heterocyclic compound featuring a pyridinone core substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula |

C6H6FNO |

|---|---|

Molecular Weight |

127.12 g/mol |

IUPAC Name |

3-fluoro-4-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C6H6FNO/c1-4-2-3-8-6(9)5(4)7/h2-3H,1H3,(H,8,9) |

InChI Key |

NGFBYLSPYWFXKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

- Core Structure : Pyridin-2(1H)-one derivatives share a six-membered ring with a ketone oxygen at position 2. Substituents at positions 3 and 4 significantly alter reactivity and bioactivity.

- Key Analogues: 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one (4p): Bulkier fluorinated substituents enhance thermal stability but reduce solubility compared to 3-fluoro-4-methyl derivatives . 3-Amino-4-arylpyridin-2(1H)-ones: Amino groups at position 3 improve antioxidant and luminescent properties but introduce synthetic complexity . 5-Bromo-3-chloro-6-methylpyridin-2(1H)-one: Halogenation increases electrophilicity, enabling cross-coupling reactions, but may elevate toxicity .

Spectroscopic and Physicochemical Properties

NMR Spectral Data Comparison

Thermal and Solubility Properties

- Melting Points: this compound: ~160–165°C (similar to 5,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one (mp 145–146°C) ). 3-Amino derivatives exhibit higher melting points (>180°C) due to hydrogen bonding .

- Solubility: Fluorinated derivatives show lower aqueous solubility than hydroxyl- or amino-substituted analogues, necessitating formulation adjustments for biological testing .

Pharmacological Potential

- This compound : Preliminary studies suggest analgesic activity in rodent models (hot-plate test ED₅₀ = 25 mg/kg), likely due to CNS modulation .

- Pyridin-2(1H)-one Derivatives as eIF4A3 Inhibitors: Fluorination at position 3 enhances target selectivity and potency compared to non-fluorinated analogues (e.g., 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives) .

- Antioxidant Activity: 3-Amino-4-aryl derivatives exhibit radical scavenging activity (IC₅₀ = 12–18 µM), absent in fluorinated analogues due to lack of redox-active groups .

Toxicity Profiles

Industrial and Patent Landscape

- Pharmaceutical Applications: Fluorinated pyridinones are prioritized in patents for kinase inhibitors (e.g., WO 2014203217) and anticancer agents .

- Agrochemical Uses : Methyl and trifluoromethyl derivatives (e.g., fluridone) are commercial herbicides, highlighting the role of fluorine in enhancing environmental stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.